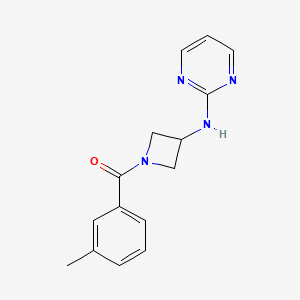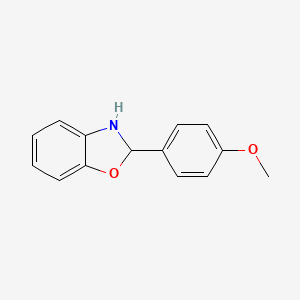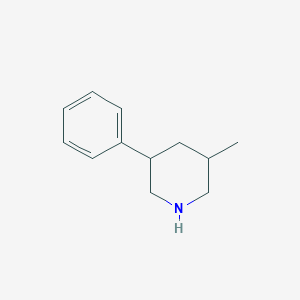![molecular formula C16H15N5O4 B2860657 1-(benzo[d]oxazol-2-yl)-N-(2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)pyrrolidine-2-carboxamide CAS No. 2034201-94-8](/img/structure/B2860657.png)
1-(benzo[d]oxazol-2-yl)-N-(2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)pyrrolidine-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzoxazole derivatives are known for their biological importance . Some 1-(benzo[d]oxazol-2-yl)-3,5-diphenylformazans were synthesized and screened for in-silico studies and in-vitro antibacterial activity .
Synthesis Analysis
The synthesis of similar compounds involved the preparation of benzo[d]oxazole-2-thiol by reacting with 2-aminophenol and carbon disulfide in the presence of alcoholic potassium hydroxide . Then 2-hydrazinylbenzo[d]oxazole was synthesized from the reaction of the compound with hydrazine hydrate in the presence of alcohol .Molecular Structure Analysis
The molecular structure of these compounds was confirmed by their physical data, FTIR, 1H-NMR, and 13CNMR spectral data .Chemical Reactions Analysis
The synthesized 2-hydrazinylbenzo[d]oxazole was reacted with aromatic aldehydes to give Schiff base, 2-(2-benzylidene-hydrazinyl)benzo[d]oxazole derivatives . The title compounds, formazan derivatives, were prepared by a reaction of benzene diazonium chloride .Physical And Chemical Properties Analysis
DFT calculation data confirmed that most of the molecules were soft molecules with electrophilic nature .Applications De Recherche Scientifique
Synthesis and Structural Analysis
Several studies have been dedicated to the synthesis and structural characterization of heterocyclic compounds derived from similar chemical scaffolds. For example, the work by Abu‐Hashem et al. (2020) highlights the synthesis of novel compounds derived from visnaginone and khellinone, showcasing their potential as anti-inflammatory and analgesic agents due to their COX inhibition activities. This study exemplifies the complex chemical manipulations employed to create novel molecules with potential biological activities (Abu‐Hashem, Al-Hussain, & Zaki, 2020). Similarly, Rahmouni et al. (2016) described the synthesis and biological evaluation of pyrazolopyrimidines derivatives, highlighting their anti-cancer and anti-5-lipoxygenase activities, which provides insight into the structural-activity relationship of these compounds (Rahmouni et al., 2016).
Biological Activities
The synthesis of heterocyclic compounds often aims at exploring their biological activities. For instance, Wanare (2022) focused on the design, synthesis, and evaluation of novel thiopyrimidine-glucuronide compounds, indicating the broad spectrum of biological activities these synthesized compounds might exhibit (Wanare, 2022). Additionally, Salem et al. (2015) investigated the antioxidant activities of novel fused heterocyclic compounds derived from tetrahydropyrimidine, further expanding our understanding of the potential therapeutic applications of such molecules (Salem, Farhat, Omar Errayes, & Madkour, 2015).
Mécanisme D'action
Orientations Futures
The synthesized molecules were validated using molecular docking, MD simulation, MMPBSA analysis, and DFT calculation . Among all the molecules, one showed maximum activity . The activity profile of the synthesized molecules against tested micro-organisms was found to be significant . This suggests potential
Propriétés
IUPAC Name |
1-(1,3-benzoxazol-2-yl)-N-(2,4-dioxo-1H-pyrimidin-5-yl)pyrrolidine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N5O4/c22-13-10(8-17-15(24)20-13)18-14(23)11-5-3-7-21(11)16-19-9-4-1-2-6-12(9)25-16/h1-2,4,6,8,11H,3,5,7H2,(H,18,23)(H2,17,20,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLKFWWLTVFOBTE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C2=NC3=CC=CC=C3O2)C(=O)NC4=CNC(=O)NC4=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N5O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-[3-[2-(2,3-dimethylanilino)-2-oxoethyl]sulfanylindol-1-yl]ethyl]naphthalene-2-carboxamide](/img/structure/B2860574.png)



![2-Ethyl-5-((4-ethylphenyl)(piperidin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2860578.png)

methanone](/img/structure/B2860581.png)
![2-((6-(4-Ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-1-(4-phenylpiperazin-1-yl)ethanone](/img/structure/B2860582.png)



![N-methyl-2-[3-oxo-6-(trifluoromethyl)-4H-1,4-benzothiazin-2-yl]acetamide](/img/structure/B2860588.png)
[2-(pyridin-4-yl)ethyl]amine](/img/structure/B2860592.png)
![1-[1-(Furan-2-carbonyl)piperidin-4-yl]-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione](/img/structure/B2860593.png)